Lys-CoA TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lysine-Coenzyme A Trifluoroacetate involves the conjugation of lysine with coenzyme A, followed by the addition of trifluoroacetate. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product. The reaction conditions often include the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Lysine-Coenzyme A Trifluoroacetate involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the purification of the compound through techniques such as high-performance liquid chromatography and crystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Lysine-Coenzyme A Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Lysine-Coenzyme A Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone acetyltransferases and their role in epigenetic regulation.
Biology: Employed in research to understand the regulation of gene expression and the impact of histone acetylation on cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferases
Mechanism of Action
Lysine-Coenzyme A Trifluoroacetate exerts its effects by inhibiting the activity of p300 histone acetyltransferase. This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, leading to the activation of gene transcription. By inhibiting p300, Lysine-Coenzyme A Trifluoroacetate prevents the acetylation of histones, thereby suppressing transcriptional activation and altering gene expression .
Comparison with Similar Compounds
Lysine-Coenzyme A Trifluoroacetate is unique in its high specificity for p300 histone acetyltransferase compared to other inhibitors. Similar compounds include:
PCAF Inhibitors: These inhibitors target the PCAF histone acetyltransferase but lack the high specificity for p300.
CBP Inhibitors: These compounds inhibit the CBP histone acetyltransferase, which shares similarities with p300 but has distinct functions.
GCN5 Inhibitors: These inhibitors target the GCN5 histone acetyltransferase, another member of the histone acetyltransferase family
Lysine-Coenzyme A Trifluoroacetate’s unique specificity for p300 makes it a valuable tool for studying the specific roles of this enzyme in epigenetic regulation and transcriptional activation.
Properties
Molecular Formula |
C33H54F3N10O21P3S |
---|---|
Molecular Weight |
1108.8 g/mol |
IUPAC Name |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1 |
InChI Key |
SGCAYGMHHNOYEY-JPBLFTSTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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